N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0723857
InChI: InChI=1S/C20H18N4O3S/c1-13(25)21-19-22-24(14(2)26)20(28-19)16-10-6-7-11-17(16)23(18(20)27)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,22,25)
SMILES: CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=O)C
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol

N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

CAS No.:

Cat. No.: VC0723857

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide -

Specification

Molecular Formula C20H18N4O3S
Molecular Weight 394.4 g/mol
IUPAC Name N-(4-acetyl-1'-benzyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Standard InChI InChI=1S/C20H18N4O3S/c1-13(25)21-19-22-24(14(2)26)20(28-19)16-10-6-7-11-17(16)23(18(20)27)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,22,25)
Standard InChI Key XNTSAUQEDKIIRU-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=O)C
Canonical SMILES CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator